molecular formula C22H14Cl3N3O2S B12019960 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12019960
M. Wt: 490.8 g/mol
InChI Key: WNRKSPGQYGGMRG-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of chlorophenyl and dichlorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including analytical techniques like NMR and IR spectroscopy, are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the chlorophenyl groups.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds .

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C22H14Cl3N3O2S

Molecular Weight

490.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C22H14Cl3N3O2S/c23-13-5-7-17(8-6-13)28-21(30)18-3-1-2-4-19(18)27-22(28)31-12-20(29)26-16-10-14(24)9-15(25)11-16/h1-11H,12H2,(H,26,29)

InChI Key

WNRKSPGQYGGMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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